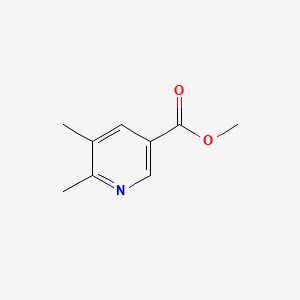

Methyl 5,6-dimethylnicotinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5,6-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-8(9(11)12-3)5-10-7(6)2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYVDJYSYAEPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301207424 | |

| Record name | 3-Pyridinecarboxylic acid, 5,6-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174028-18-2 | |

| Record name | 3-Pyridinecarboxylic acid, 5,6-dimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1174028-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 5,6-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5,6-dimethylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for methyl 5,6-dimethylnicotinate, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, documented synthesis route in the public domain, this guide extrapolates from established methodologies for the synthesis of analogous nicotinic acid derivatives and pyridine ring formation. The proposed pathway is designed to be robust and adaptable for laboratory-scale synthesis.

Proposed Synthesis Pathway: A Multi-step Approach from 2,3-Diketobutane

A plausible and efficient route to this compound involves the construction of the pyridine ring using a modified Bohlmann-Rahtz pyridine synthesis, followed by functional group manipulation and final esterification. This method offers a high degree of control over the substitution pattern of the resulting pyridine ring.

The proposed multi-step synthesis is as follows:

-

Step 1: Synthesis of Ethyl 2-acetyl-3-methyl-4-oxopent-2-enoate via condensation of 2,3-diketobutane (diacetyl) with ethyl acetoacetate.

-

Step 2: Synthesis of Ethyl 5,6-dimethyl-2-hydroxynicotinate through a cyclocondensation reaction of the product from Step 1 with an ammonia source.

-

Step 3: Conversion of Ethyl 5,6-dimethyl-2-hydroxynicotinate to Ethyl 2-chloro-5,6-dimethylnicotinate using a chlorinating agent.

-

Step 4: Reductive Dechlorination to Ethyl 5,6-dimethylnicotinate.

-

Step 5: Hydrolysis of the Ester to 5,6-dimethylnicotinic Acid.

-

Step 6: Fischer Esterification to yield this compound.

A visual representation of this proposed synthesis pathway is provided below.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis. These protocols are based on established procedures for analogous reactions and may require optimization for this specific synthesis.

Step 1: Synthesis of Ethyl 2-acetyl-3-methyl-4-oxopent-2-enoate

This step involves a Knoevenagel-type condensation.

| Reagent/Parameter | Molar Ratio/Value |

| 2,3-Diketobutane | 1.0 eq |

| Ethyl Acetoacetate | 1.0 eq |

| Piperidine (catalyst) | 0.1 eq |

| Acetic Acid (catalyst) | 0.1 eq |

| Toluene | Solvent |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

Protocol:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,3-diketobutane (1.0 eq), ethyl acetoacetate (1.0 eq), and toluene.

-

Add piperidine (0.1 eq) and acetic acid (0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and continue heating for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of Ethyl 5,6-dimethyl-2-hydroxynicotinate

This step involves the cyclocondensation to form the pyridine ring.

| Reagent/Parameter | Molar Ratio/Value |

| Ethyl 2-acetyl-3-methyl-4-oxopent-2-enoate | 1.0 eq |

| Ammonium Acetate | 1.5 eq |

| Acetic Acid | Solvent |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

Protocol:

-

In a round-bottom flask fitted with a reflux condenser, dissolve the product from Step 1 (1.0 eq) in glacial acetic acid.

-

Add ammonium acetate (1.5 eq) to the solution.

-

Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

The precipitated solid is collected by filtration, washed with cold water, and dried to yield the desired product.

Step 3: Conversion of Ethyl 5,6-dimethyl-2-hydroxynicotinate to Ethyl 2-chloro-5,6-dimethylnicotinate

| Reagent/Parameter | Molar Ratio/Value |

| Ethyl 5,6-dimethyl-2-hydroxynicotinate | 1.0 eq |

| Phosphorus Oxychloride (POCl3) | 3.0 eq |

| Temperature | 100-110 °C |

| Reaction Time | 2-3 hours |

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add phosphorus oxychloride (3.0 eq) to the product from Step 2 (1.0 eq).

-

Heat the reaction mixture to 100-110 °C and maintain for 2-3 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Reductive Dechlorination to Ethyl 5,6-dimethylnicotinate

| Reagent/Parameter | Molar Ratio/Value |

| Ethyl 2-chloro-5,6-dimethylnicotinate | 1.0 eq |

| Palladium on Carbon (10% Pd/C) | 5 mol% |

| Sodium Acetate | 1.5 eq |

| Methanol | Solvent |

| Hydrogen Gas | 1 atm (balloon) |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

Protocol:

-

To a solution of the product from Step 3 (1.0 eq) in methanol, add 10% Pd/C (5 mol%) and sodium acetate (1.5 eq).

-

Evacuate the flask and backfill with hydrogen gas (using a balloon).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 5: Hydrolysis of the Ester to 5,6-dimethylnicotinic Acid

| Reagent/Parameter | Molar Ratio/Value |

| Ethyl 5,6-dimethylnicotinate | 1.0 eq |

| Sodium Hydroxide | 2.0 eq |

| Water/Ethanol | Solvent |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

Protocol:

-

Dissolve the product from Step 4 (1.0 eq) in a mixture of water and ethanol.

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution to pH 3-4 with concentrated hydrochloric acid.

-

The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried.

Step 6: Fischer Esterification to yield this compound

This final step is a classic Fischer esterification.

| Reagent/Parameter | Molar Ratio/Value |

| 5,6-dimethylnicotinic Acid | 1.0 eq |

| Methanol | Large Excess (Solvent) |

| Sulfuric Acid (concentrated) | Catalytic amount |

| Temperature | Reflux |

| Reaction Time | 4-8 hours |

Protocol:

-

Suspend 5,6-dimethylnicotinic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Experimental Workflow Visualization

The general workflow for a single step in this synthesis is outlined below.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. The yields are estimates based on analogous reactions reported in the literature and may vary.

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |

| 1 | 2,3-Diketobutane, Ethyl Acetoacetate | Piperidine, Acetic Acid | Toluene | Reflux | 4-6 | 70-80 |

| 2 | Ethyl 2-acetyl-3-methyl-4-oxopent-2-enoate | Ammonium Acetate | Acetic Acid | Reflux | 2-4 | 60-70 |

| 3 | Ethyl 5,6-dimethyl-2-hydroxynicotinate | POCl₃ | Neat | 100-110 | 2-3 | 80-90 |

| 4 | Ethyl 2-chloro-5,6-dimethylnicotinate | H₂, Pd/C, NaOAc | Methanol | Room Temp | 12-24 | 85-95 |

| 5 | Ethyl 5,6-dimethylnicotinate | NaOH | Water/Ethanol | Reflux | 2-4 | 90-98 |

| 6 | 5,6-dimethylnicotinic Acid | Methanol, H₂SO₄ | Methanol | Reflux | 4-8 | 80-90 |

This guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and requirements. Standard laboratory safety procedures should be followed at all times.

Technical Guide: Methyl 5,6-dimethylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5,6-dimethylnicotinate is a substituted pyridine derivative with the CAS number 1174028-18-2.[1][2][3][4][5] As a nicotinic acid ester, it belongs to a class of compounds with significant interest in pharmaceutical and agrochemical research. While detailed public information on this compound is limited, this guide provides the available data for this compound. To offer a more comprehensive technical resource, this document also includes detailed experimental protocols and potential biological activities of the closely related, and more extensively studied, mono-methylated analogs: Methyl 5-methylnicotinate and Methyl 6-methylnicotinate. This information on related compounds is provided for reference and to suggest potential avenues for research and characterization of this compound.

Compound Identification and Properties

This section summarizes the known identifiers and physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 1174028-18-2 | [1][2][3][4][5] |

| Molecular Formula | C9H11NO2 | [1][3] |

| Molecular Weight | 165.19 g/mol | [1] |

| MDL Number | MFCD19440424 | [1] |

Synthesis and Experimental Protocols

Synthesis of Methyl 5-methylnicotinate (Reference Protocol)

A common method for the synthesis of Methyl 5-methylnicotinate is the Fischer esterification of 5-methylnicotinic acid.

Experimental Protocol:

-

To a 1000 mL four-necked bottle, add 5-methylnicotinic acid (100.0 g, 0.73 mol) and 500 mL of methanol.

-

Under a nitrogen atmosphere, add thionyl chloride (110 mL, 1.5 mol) dropwise while maintaining the temperature between 20 to 25 °C.

-

After the addition is complete, heat the mixture to reflux for 4 hours.

-

Evaporate the methanol under reduced pressure.

-

Add 200 mL of ice water to the residue.

-

Neutralize the solution to a pH of 7-10 with a saturated sodium carbonate solution.

-

Extract the mixture with ethyl acetate.

-

The resulting product is a white solid with a reported yield of 98.2%.[6]

Synthesis of Methyl 6-methylnicotinate (Reference Protocol)

A manufacturing process for Methyl 6-methylnicotinate involves the oxidation and subsequent esterification of 5-Ethyl-2-Methyl Pyridine.

Experimental Protocol:

-

Charge sulfuric acid and a catalyst into a reactor and chill to 20°C.

-

Add 5-Ethyl-2-Methyl Pyridine over 30 minutes.

-

Heat the mixture to 158 – 160 °C.

-

Add Nitric Acid (60%) over 12 hours.

-

Distill off the Nitric Acid and cool the mixture to 50°C.

-

Add Methanol and reflux for 6 hours at 60-70 °C.

-

Distill off the Methanol and cool to 25°C.

-

Adjust the pH to 7.0.

-

Extract the product in MDC (Methylene Dichloride).

-

Distill off the solvent to obtain the final product.[7]

Workflow for the Synthesis of Methyl 6-methylnicotinate

Caption: Synthesis workflow for Methyl 6-methylnicotinate.

Spectroscopic Data

No specific spectroscopic data for this compound was found in the public domain. For reference, the following is a summary of the ¹H NMR data for the related compound, Methyl 6-methylnicotinate.

¹H NMR Data for Methyl 6-methylnicotinate (Reference Data)

The ¹H NMR spectrum of Methyl 6-methylnicotinate in CDCl₃ shows the following characteristic peaks:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.06 | Singlet (s) | 1H | H-2 (Pyridine ring) |

| 8.13 | Doublet of doublets (dd) | 1H | H-4 (Pyridine ring) |

| 7.20 | Doublet (d) | 1H | H-5 (Pyridine ring) |

| 3.89 | Singlet (s) | 3H | -OCH₃ (Ester methyl) |

| 2.58 | Singlet (s) | 3H | -CH₃ (Pyridine methyl) |

Source: ChemicalBook[8]

Experimental Protocol for NMR Spectroscopy (General Reference):

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the sample for ¹H NMR and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved.

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire the spectrum on a standard NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.[8]

-

Biological Activity

Specific biological activity data for this compound is not currently available. However, nicotinic acid and its esters are known to have various biological effects.

Potential Biological Roles of Nicotinic Acid Esters (Reference)

Nicotinic acid (niacin or vitamin B3) and its derivatives are known to be biologically active. The primary mechanism of action involves the G protein-coupled receptor GPR109A (HCAR2).[9]

-

Vasodilation: A prominent effect of topical nicotinic acid esters is cutaneous vasodilation (flushing), which is mediated by the release of prostaglandin D2 (PGD2).[9]

-

Hypolipidemic Effects: Activation of GPR109A in adipocytes inhibits lipolysis, which reduces the release of free fatty acids.[9]

-

Pharmaceutical Intermediate: Methyl 5-methylnicotinate is used in the synthesis of other compounds, such as (5-methylpyridin-3-yl)methanol.[10]

-

Agrochemicals: Derivatives of nicotinic acid have been investigated for their insecticidal properties. Methyl 6-methylnicotinate is a precursor for the synthesis of nicotine analogs like racemic 6-methylnicotine.[11][12]

Signaling Pathway for Nicotinic Acid-Induced Vasodilation

Caption: Nicotinic acid ester signaling pathway.

Conclusion

This compound is a chemical compound for which basic identification information is available. However, a comprehensive public dataset regarding its synthesis, spectroscopic properties, and biological activity is currently lacking. The information provided in this guide on the related mono-methylated analogs, Methyl 5-methylnicotinate and Methyl 6-methylnicotinate, offers a valuable reference for researchers. Further investigation is required to fully characterize the properties and potential applications of this compound.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. Angene Chemical CAS number page 1 – 翰新國際有限公司-Beckman Coulter流式細胞儀代理商經銷商PHCBI-86C冷凍櫃RWD SMOBIO SYSY JCRB RIKEN Coriell Innoprot細胞株購買 [hycell.tw]

- 3. echemi.com [echemi.com]

- 4. 5,6-二甲基烟酸甲酯 | this compound | 1174028-18-2 - 乐研试剂 [leyan.com]

- 5. This compound | 1174028-18-2 [amp.chemicalbook.com]

- 6. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 7. environmentclearance.nic.in [environmentclearance.nic.in]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. METHYL 5-METHYLNICOTINATE | 29681-45-6 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Physicochemical Properties of Methyl 5,6-dimethylnicotinate

To: Researchers, Scientists, and Drug Development Professionals From: Gemini Advanced Scientific Data Analysis Unit Subject: An In-depth Technical Guide on the Physicochemical Properties of Methyl 5,6-dimethylnicotinate

Abstract

This technical guide addresses the physicochemical properties of this compound (CAS No. 1174028-18-2). Direct experimental data for this specific compound is scarce in publicly available literature. Therefore, this document provides a comprehensive analysis based on predicted properties and a comparative study of its closely related, better-characterized isomers: Methyl 5-methylnicotinate and Methyl 6-methylnicotinate. The guide includes structured data tables for these analogs, detailed general experimental protocols for determining key physicochemical parameters, and a logical workflow diagram to guide experimental characterization. This approach offers a robust framework for researchers to estimate properties and plan the experimental analysis of this compound.

Introduction

This compound is a pyridine derivative belonging to the class of nicotinic acid esters. Its structure, featuring a pyridine ring substituted with a methyl ester at the 3-position and two methyl groups at the 5- and 6-positions, suggests its potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. The physicochemical properties of such intermediates are critical as they influence reaction kinetics, purification strategies, formulation, and ultimately, the biological activity and pharmacokinetics of derived active pharmaceutical ingredients (APIs).

Given the limited availability of direct experimental data for this compound, this guide utilizes data from its structural isomers, Methyl 5-methylnicotinate and Methyl 6-methylnicotinate, to provide a foundational understanding and predictive insights.

Molecular and Structural Data

The fundamental identifiers and computed properties for this compound are presented below. It is important to note that properties such as pKa and LogP are predictions and require experimental verification.

| Property | Value | Source |

| IUPAC Name | methyl 5,6-dimethylpyridine-3-carboxylate | N/A |

| CAS Number | 1174028-18-2 | ChemicalBook[1] |

| Molecular Formula | C₉H₁₁NO₂ | Calculated |

| Molecular Weight | 165.19 g/mol | Calculated |

| Canonical SMILES | CC1=C(N=CC(=C1)C(=O)OC)C | N/A |

Comparative Physicochemical Data of Isomers

To estimate the properties of this compound, it is instructive to review the experimentally determined values for its mono-methylated isomers. The addition of a second methyl group on the pyridine ring is expected to increase the molecular weight and lipophilicity (LogP) and may influence crystal packing, thereby affecting melting and boiling points.

Table 3.1: Physicochemical Properties of Methyl 5-methylnicotinate

| Property | Value | References |

| CAS Number | 29681-45-6 | ChemicalBook, Santa Cruz[2][3] |

| Molecular Formula | C₈H₉NO₂ | Thermo Fisher, ChemicalBook[2][4] |

| Molecular Weight | 151.16 g/mol | ChemicalBook, Santa Cruz[2][3] |

| Appearance | White to light yellow crystalline solid | ChemicalBook, TCI[5] |

| Melting Point | 46-50 °C | ChemicalBook, TCI[2] |

| Boiling Point | 90 °C at 3 mmHg | ChemicalBook, TCI[2] |

| pKa (Predicted) | 3.49 ± 0.20 | ChemicalBook[2] |

| Solubility | Soluble in Chloroform and Methanol | ChemicalBook, Fisher[5][6] |

Table 3.2: Physicochemical Properties of Methyl 6-methylnicotinate

| Property | Value | References |

| CAS Number | 5470-70-2 | BenchChem[7][8] |

| Molecular Formula | C₈H₉NO₂ | BenchChem[7][8] |

| Molecular Weight | 151.16 g/mol | BenchChem[7][8] |

| Appearance | White to Tan Solid or Colorless Liquid | BenchChem[7] |

| Melting Point | 34-37 °C | BenchChem, Chemsrc[7][8][9] |

| Boiling Point | 228.4 °C at 760 mmHg | BenchChem[7] |

| LogP | 1.34 | BenchChem[7] |

| pKa (Predicted) | 3.92 ± 0.10 | BenchChem[7] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | BenchChem[7] |

Experimental Protocols for Physicochemical Characterization

While specific protocols for this compound are not published, the following are standard methodologies for determining key physicochemical properties.

4.1. Determination of Melting Point (Capillary Method)

-

Principle: The melting point is determined as the temperature at which the material transitions from a solid to a liquid phase.

-

Methodology:

-

A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range is recorded from the appearance of the first liquid droplet to the complete liquefaction of the sample.

-

4.2. Determination of Partition Coefficient (LogP) by Shake-Flask Method (OECD 107)

-

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases (n-octanol and water) at equilibrium. LogP is its logarithm.

-

Methodology:

-

Prepare a saturated solution of n-octanol with water and water with n-octanol.

-

Dissolve a known mass of this compound in n-octanol.

-

Mix the n-octanol solution with the n-octanol-saturated water phase in a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 15 minutes) to allow for partitioning equilibrium.

-

Allow the phases to separate completely.

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate P as Coctanol / Cwater and LogP as log₁₀(P).

-

4.3. Determination of Aqueous Solubility (Shake-Flask Method, OECD 105)

-

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

-

Methodology:

-

Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer) in a flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Filter the supernatant or centrifuge the sample to remove any undissolved particles.

-

Determine the concentration of the compound in the clear aqueous solution using a validated analytical method (e.g., HPLC, LC-MS).

-

4.4. Determination of pKa by Potentiometric Titration

-

Principle: The pKa is the negative logarithm of the acid dissociation constant. For a basic compound like a pyridine derivative, it represents the pH at which the compound is 50% protonated.

-

Methodology:

-

Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a water-methanol mixture).

-

Use a calibrated pH meter to monitor the pH of the solution.

-

Titrate the solution with a standardized strong acid (e.g., HCl).

-

Record the pH value after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

-

Visualized Experimental Workflow

The logical flow for characterizing a novel compound like this compound involves a series of sequential and parallel experiments. The following diagram illustrates a typical workflow.

Conclusion

While direct experimental data on this compound remains elusive, a robust scientific estimation of its properties can be achieved through the comparative analysis of its isomers, Methyl 5-methylnicotinate and Methyl 6-methylnicotinate. The additional methyl group at the 6-position is predicted to increase its molecular weight, lipophilicity, and boiling point compared to its mono-methylated counterparts. The provided standard experimental protocols and the logical workflow diagram offer a clear and actionable path for researchers to undertake the empirical characterization of this compound. This foundational data is indispensable for its potential application in synthetic chemistry and drug development programs.

References

- 1. This compound | 1174028-18-2 [amp.chemicalbook.com]

- 2. METHYL 5-METHYLNICOTINATE | 29681-45-6 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Methyl 5-methylnicotinate, 94% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. METHYL 5-METHYLNICOTINATE | 29681-45-6 [chemicalbook.com]

- 6. Methyl 5-methylnicotinate, 94% | Fisher Scientific [fishersci.ca]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Methyl 6-methylnicotinate | CAS#:5470-70-2 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Molecular Structure of Methyl 5,6-dimethylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5,6-dimethylnicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. As a nicotinic acid ester, it belongs to a class of compounds known for their diverse biological activities. The presence of two methyl groups on the pyridine ring at positions 5 and 6, in addition to the methyl ester at position 3, is expected to significantly influence its physicochemical properties and biological interactions compared to its mono-methylated or unsubstituted analogs. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and proposed methodologies for the synthesis and characterization of this compound.

Core Molecular Information

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | methyl 5,6-dimethylpyridine-3-carboxylate | |

| CAS Number | 1174028-18-2 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Canonical SMILES | CC1=C(C(=C(N=C1)C)C(=O)OC) | |

| InChI Key | Not available |

Proposed Synthesis

A plausible synthetic route to this compound involves the esterification of 5,6-dimethylnicotinic acid. The following is a proposed experimental protocol.

Proposed Synthesis of this compound

Caption: Proposed reaction workflow for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a solution of 5,6-dimethylnicotinic acid (1 equivalent) in anhydrous methanol (10-20 equivalents), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) under cooling in an ice bath.

-

Esterification: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | s | 1H | H-2 (Aromatic) |

| ~8.0 | s | 1H | H-4 (Aromatic) |

| ~3.9 | s | 3H | -OCH₃ (Ester) |

| ~2.5 | s | 3H | -CH₃ at C6 |

| ~2.3 | s | 3H | -CH₃ at C5 |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (Ester) |

| ~155 | C-6 (Aromatic) |

| ~150 | C-2 (Aromatic) |

| ~138 | C-4 (Aromatic) |

| ~130 | C-5 (Aromatic) |

| ~125 | C-3 (Aromatic) |

| ~52 | -OCH₃ (Ester) |

| ~22 | -CH₃ at C6 |

| ~18 | -CH₃ at C5 |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-2950 | Medium | C-H stretch (Aromatic and Aliphatic) |

| ~1725 | Strong | C=O stretch (Ester) |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic ring) |

| ~1300-1100 | Strong | C-O stretch (Ester) |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 165 | [M]⁺ (Molecular ion) |

| 150 | [M - CH₃]⁺ |

| 134 | [M - OCH₃]⁺ |

| 106 | [M - COOCH₃]⁺ |

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence on a 400 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a standard proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI) and acquire the mass spectrum.

Molecular Structure Visualization

The two-dimensional structure of this compound is visualized below.

Caption: 2D structure of this compound.

References

Spectroscopic Characterization of Methyl 5,6-dimethylnicotinate: A Technical Guide

Introduction

Methyl 5,6-dimethylnicotinate is a pyridine derivative with significant potential in medicinal chemistry and drug development. As with any novel compound, thorough structural elucidation is paramount. This technical guide outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Furthermore, it provides detailed experimental protocols for acquiring this spectroscopic data, serving as a vital resource for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the known data of its monosubstituted analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms. The expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz are presented below. The spectrum is predicted in deuterochloroform (CDCl₃).

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 (Pyridine ring) | ~8.9 | s | - | 1H |

| H-4 (Pyridine ring) | ~7.9 | s | - | 1H |

| -OCH₃ (Ester methyl) | ~3.9 | s | - | 3H |

| 6-CH₃ (Pyridine methyl) | ~2.6 | s | - | 3H |

| 5-CH₃ (Pyridine methyl) | ~2.3 | s | - | 3H |

Prediction Basis: The chemical shifts are estimated based on the additive effects of the methyl groups on the pyridine ring, referencing the known spectra of Methyl 5-methylnicotinate and Methyl 6-methylnicotinate. The singlets for the aromatic protons are predicted due to the absence of adjacent protons for coupling.

The carbon-13 NMR spectrum will reveal the number of unique carbon environments.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester carbonyl) | ~166 |

| C-6 (Pyridine ring) | ~158 |

| C-2 (Pyridine ring) | ~152 |

| C-4 (Pyridine ring) | ~138 |

| C-3 (Pyridine ring) | ~129 |

| C-5 (Pyridine ring) | ~124 |

| -OCH₃ (Ester methyl) | ~52 |

| 6-CH₃ (Pyridine methyl) | ~24 |

| 5-CH₃ (Pyridine methyl) | ~18 |

Prediction Basis: The predicted shifts are based on the known ¹³C NMR data of substituted pyridines and methyl nicotinate derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (ester) | 1730 - 1715 | Strong |

| C=N and C=C stretch (pyridine ring) | 1600 - 1450 | Medium to Strong |

| C-O stretch (ester) | 1300 - 1100 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The expected molecular ion peak for C₉H₁₁NO₂ would be at m/z = 165.

-

Major Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 134.

-

Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 106.

-

Further fragmentation of the pyridine ring.

-

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Process the acquired Free Induction Decay (FID) with an appropriate Fourier transform and phase correction.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).

-

-

Data Acquisition (Electron Ionization - EI for GC-MS):

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

An In-depth Technical Guide to the Solubility of Methyl 5,6-dimethylnicotinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a comprehensive resource on the solubility of Methyl 5,6-dimethylnicotinate. A thorough review of publicly available scientific literature and chemical databases indicates a lack of quantitative solubility data for this specific compound in various organic solvents. This guide addresses this information gap by providing a detailed, best-practice experimental protocol for determining solubility, enabling researchers to generate reliable and reproducible data.

The methodologies outlined are based on well-established principles of physical chemistry and are designed to be implemented in a standard laboratory setting.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been published. To aid researchers in their work, the following table is provided as a template for collating experimentally determined solubility data. It is structured for clarity and easy comparison of results across different solvent systems and temperatures.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Acetone | Ketone | 25 | ||

| e.g., Ethanol | Alcohol (Polar Protic) | 25 | ||

| e.g., Ethyl Acetate | Ester (Polar Aprotic) | 25 | ||

| e.g., Toluene | Aromatic Hydrocarbon | 25 | ||

| e.g., Dichloromethane | Halogenated Hydrocarbon | 25 | ||

| e.g., n-Heptane | Aliphatic Hydrocarbon | 25 | ||

| e.g., Methanol | Alcohol (Polar Protic) | 25 | ||

| e.g., Dimethyl Sulfoxide (DMSO) | Sulfoxide (Polar Aprotic) | 25 |

Experimental Protocol: Isothermal Shake-Flask Method

To obtain precise and accurate quantitative solubility data, the isothermal saturation method, often referred to as the shake-flask method, is considered the gold standard. This method allows for the determination of the thermodynamic equilibrium solubility of a compound in a given solvent at a specific, controlled temperature.

Principle: An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient duration to ensure the solution reaches equilibrium with the undissolved solid, thereby creating a saturated solution. The concentration of the solute in the clear, saturated supernatant is then determined analytically.

Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps or sealed ampoules

-

Thermostatic shaker bath or incubator with agitation capabilities

-

Calibrated thermometer

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Validated analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

Detailed Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid after equilibration is crucial to confirm that a saturated solution has been achieved.

-

Solvent Addition: Accurately add a known volume or mass of the pre-equilibrated solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The required time may vary depending on the compound and solvent system and should be determined by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) for the excess solid to sediment, leaving a clear supernatant.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step must be performed quickly to avoid temperature changes that could cause precipitation.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method being used.

-

Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with standards of known concentrations must be used for accurate quantification.

-

Data Reporting: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the isothermal shake-flask method.

Caption: Workflow for solubility determination via the isothermal shake-flask method.

Potential Biological Activities of Methyl 5,6-dimethylnicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5,6-dimethylnicotinate, a derivative of nicotinic acid (Vitamin B3), presents a scaffold of interest for potential pharmacological activities. While direct experimental data on the biological effects of this specific compound are limited in publicly available literature, its structural similarity to nicotinic acid and other nicotinic acid esters allows for inferred potential biological activities. This technical guide consolidates the theoretical framework for the potential biological activities of this compound, focusing on its likely role as a prodrug of nicotinic acid. It outlines potential anti-inflammatory, antibacterial, and antifungal properties, supported by detailed experimental protocols for in vitro evaluation. The primary mechanism of action is hypothesized to be through the activation of the G protein-coupled receptor GPR109A upon in vivo hydrolysis to nicotinic acid. This document serves as a foundational resource for researchers initiating investigations into the pharmacological profile of this compound.

Introduction

Nicotinic acid, a well-established therapeutic agent, is known for its role in treating dyslipidemia; however, its clinical application can be hampered by side effects such as cutaneous vasodilation.[1] This has led to the exploration of nicotinic acid derivatives, including esters like this compound, which may offer altered pharmacokinetic and pharmacodynamic profiles.[1] It is postulated that this compound acts as a prodrug, undergoing hydrolysis in the body to release the active nicotinic acid.[1] The biological effects would then be mediated through the known pathways of nicotinic acid, primarily involving the GPR109A receptor.[1] The addition of two methyl groups to the pyridine ring may influence its lipophilicity and rate of hydrolysis, potentially modulating its efficacy and side-effect profile.

Potential Biological Activities

Based on the activities of nicotinic acid and its derivatives, this compound is predicted to have potential in the following areas:

Anti-inflammatory Activity

Nicotinic acid has demonstrated anti-inflammatory effects, which are mediated through the GPR109A receptor expressed on immune cells.[2] Activation of this receptor can lead to a reduction in the production of pro-inflammatory cytokines.[2] Several studies have evaluated the anti-inflammatory potential of various nicotinic acid derivatives, showing significant inhibition of inflammatory mediators.[3][4]

Antimicrobial Activity

Pyridine derivatives are a well-known class of compounds exhibiting a broad spectrum of antimicrobial activities.[5] While nicotinic acid itself is not a primary antimicrobial agent, its derivatives have been synthesized and evaluated for antibacterial and antifungal properties.[6] These activities are often attributed to the pyridine core, with various substitutions influencing the potency and spectrum.

Quantitative Data Summary

Direct quantitative data for the biological activity of this compound is not currently available in the public domain. The following tables provide an illustrative template for how such data, once generated through the experimental protocols outlined in this guide, could be presented.

Table 1: Potential In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Test Compound | Concentration Range (µM) | IC50 (µM) | Positive Control |

| Nitric Oxide (NO) Assay | RAW 264.7 | This compound | Data to be determined | Data to be determined | Dexamethasone |

| TNF-α ELISA | RAW 264.7 | This compound | Data to be determined | Data to be determined | Dexamethasone |

| IL-6 ELISA | RAW 264.7 | This compound | Data to be determined | Data to be determined | Dexamethasone |

Table 2: Potential In Vitro Antimicrobial Activity of this compound

| Assay | Bacterial Strain | Fungal Strain | Test Compound | MIC (µg/mL) | Positive Control |

| Broth Microdilution | Staphylococcus aureus | This compound | Data to be determined | Ciprofloxacin | |

| Broth Microdilution | Escherichia coli | This compound | Data to be determined | Ciprofloxacin | |

| Broth Microdilution | Candida albicans | This compound | Data to be determined | Fluconazole | |

| Broth Microdilution | Aspergillus fumigatus | This compound | Data to be determined | Fluconazole |

Signaling Pathways and Experimental Workflows

Inferred Signaling Pathway of this compound

It is hypothesized that this compound is hydrolyzed to nicotinic acid, which then activates the GPR109A receptor. This initiates a G-protein-mediated signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. In immune cells, this pathway can result in the suppression of inflammatory responses.

Experimental Workflow for In Vitro Anti-inflammatory Assay

The following diagram illustrates a typical workflow for assessing the anti-inflammatory potential of a test compound using a cell-based assay.

Detailed Experimental Protocols

In Vitro Anti-inflammatory Activity: Nitric Oxide Assay

This protocol is adapted from methodologies used for evaluating nicotinic acid derivatives.[4]

-

Cell Culture: Maintain RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

-

Inflammatory Stimulation: After 1 hour of pre-treatment with the test compound, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. Include wells with cells and LPS only (positive control) and cells in medium alone (negative control).

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

-

Data Acquisition: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

In Vitro Antibacterial Activity: Broth Microdilution Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[7]

-

Bacterial Strains and Culture Conditions: Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Culture the bacteria in Mueller-Hinton Broth (MHB) at 37°C.

-

Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Add the bacterial inoculum to the wells containing the serially diluted compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB alone). Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Positive Control: Use a standard antibiotic such as ciprofloxacin as a positive control for comparison.

In Vitro Antifungal Activity: Broth Microdilution Assay

This protocol is based on standardized methods for antifungal susceptibility testing.[3][8]

-

Fungal Strains and Culture Conditions: Use fungal strains such as Candida albicans and Aspergillus fumigatus. Culture yeasts in RPMI-1640 medium buffered with MOPS at 35°C. Culture molds in the same medium at 35°C.

-

Compound Preparation: Prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well plate.

-

Inoculum Preparation: Prepare a fungal inoculum and dilute it to a final concentration of 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds.

-

Incubation: Add the fungal inoculum to the wells. Include a positive control (fungus in medium) and a negative control (medium alone). Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

-

MIC Determination: The MIC for yeasts is the lowest concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control. For molds, the MIC is the lowest concentration that completely inhibits growth.

-

Positive Control: Use a standard antifungal agent such as fluconazole as a positive control.

Conclusion

While direct experimental evidence for the biological activity of this compound is lacking, its chemical structure strongly suggests it would function as a prodrug of nicotinic acid. As such, it holds potential for anti-inflammatory activities mediated through the GPR109A receptor. Furthermore, as a pyridine derivative, it warrants investigation for potential antimicrobial properties. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these potential biological activities. Further research is essential to elucidate the specific pharmacological profile of this compound and to determine if the dimethyl substitution confers any advantageous properties over other nicotinic acid derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

The Discovery and Enduring Legacy of Nicotinic Acid and Its Derivatives: A Technical Guide

Introduction

Nicotinic acid, also known as niacin or vitamin B3, has a rich and multifaceted history, evolving from a simple organic compound to a crucial vitamin and a pharmacologically significant agent.[1][2] Its journey is intertwined with the fight against the devastating nutritional deficiency disease, pellagra, and later, with the management of dyslipidemia.[3][4] This technical guide provides an in-depth exploration of the discovery, history, and scientific investigation of nicotinic acid and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key milestones, experimental methodologies, and signaling pathways that have defined our understanding of this important class of molecules.

The Early History and the Fight Against Pellagra

Nicotinic acid was first synthesized in 1867 by the oxidation of nicotine.[5] For decades, it remained a laboratory chemical with no known biological significance.[5] The story of its importance begins with the history of pellagra, a disease characterized by dermatitis, diarrhea, and dementia (the "three Ds").[3][6] Pellagra was first described in Spain in 1735 by Gaspar Casal, shortly after the introduction of maize (corn) to Europe.[1][5] The disease became widespread in regions where maize was a dietary staple, such as northern Italy and the southern United States.[5][7]

For many years, the cause of pellagra was unknown, with many believing it to be an infectious disease.[5] In the early 20th century, Dr. Joseph Goldberger of the U.S. Public Health Service conducted a series of groundbreaking epidemiological and experimental studies that demonstrated pellagra was caused by a dietary deficiency.[8][9] Through his work with prisoners and in orphanages, he showed that the disease could be prevented or cured by a diet rich in meat, milk, and eggs, and was not contagious.[5] He identified a "pellagra-preventive" or "P-P factor" present in these foods but absent in the corn-based diets of those afflicted.[5][8]

It was not until 1937 that the American biochemist Conrad Elvehjem and his colleagues at the University of Wisconsin isolated the P-P factor from liver extracts and identified it as nicotinic acid.[1][8][10] They demonstrated that nicotinic acid could cure "black tongue" in dogs, a condition analogous to pellagra in humans.[8][11] Soon after, clinical trials confirmed that nicotinic acid was a dramatic and rapid cure for pellagra in humans.[2][8] This discovery led to the fortification of grain products with niacin, which has largely eradicated pellagra in the developed world.[5]

Timeline of Key Events in the Discovery of Nicotinic Acid

| Year | Event | Key Figure(s) |

| 1735 | First clinical description of pellagra.[1][5] | Gaspar Casal |

| 1867 | First synthesis of nicotinic acid from nicotine.[5] | Huber |

| 1915 | Dr. Joseph Goldberger's experiments demonstrate the dietary cause of pellagra.[5] | Joseph Goldberger |

| 1937 | Conrad Elvehjem isolates and identifies nicotinic acid as the "pellagra-preventing factor".[1][8] | Conrad Elvehjem |

| 1955 | Discovery of the lipid-lowering properties of nicotinic acid in gram doses.[1][4] | Rudolf Altschul |

Nicotinic Acid Derivatives in Drug Development

Following the discovery of its role as a vitamin, research into nicotinic acid and its derivatives expanded into various therapeutic areas.[12][13]

In 1955, Rudolf Altschul discovered that large doses of nicotinic acid could lower plasma cholesterol levels.[1][4] This finding established niacin as the first lipid-lowering drug.[1] It is known to favorably affect all major lipid parameters, including lowering low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while being the most potent agent for raising high-density lipoprotein (HDL) cholesterol.[4][14]

However, the clinical use of high-dose niacin has been limited by a common and unpleasant side effect: flushing.[15][16] This is characterized by redness, warmth, and itching of the skin, and is a primary reason for non-compliance with treatment.[15][17]

To mitigate this side effect, the drug laropiprant was developed.[18] Laropiprant is a selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1).[18] It was designed to be co-administered with nicotinic acid to reduce flushing without affecting its lipid-modifying properties.[18][19] The combination of nicotinic acid and laropiprant was marketed as Tredaptive.[1] However, large clinical trials, such as the AIM-HIGH and HPS2-THRIVE studies, failed to show that adding niacin to statin therapy provided additional cardiovascular benefits and in some cases, showed an increase in other side effects.[1][20][21] This led to the withdrawal of Tredaptive from the market.[1]

Summary of Key Clinical Trials of Nicotinic Acid for Cardiovascular Disease

| Trial Name | Year Published | Patient Population | Intervention | Key Findings |

| Coronary Drug Project | 1975 | 8,341 men with a history of myocardial infarction.[22] | 3 g/day nicotinic acid vs. placebo.[22] | Reduced nonfatal myocardial infarctions but did not decrease overall mortality.[22] |

| AIM-HIGH | 2011 | 3,414 patients with stable cardiovascular disease and low HDL-C on statin therapy.[20] | 1.5-2 g/day extended-release niacin vs. placebo.[20] | No incremental clinical benefit of adding niacin to statin therapy. The trial was stopped early.[20] |

| HPS2-THRIVE | 2014 | 25,673 patients with vascular disease on statin therapy.[22] | 2 g/day extended-release niacin/laropiprant vs. placebo. | No significant reduction in major vascular events but an increase in serious adverse events.[21] |

Nicotinic acid derivatives have also been pivotal in the treatment of tuberculosis. Isoniazid (isonicotinic acid hydrazide), a synthetic derivative of nicotinic acid, was introduced as an anti-tuberculosis drug in 1951.[23][24] It remains a first-line treatment for tuberculosis.[23] Isoniazid is a prodrug that is activated by a mycobacterial catalase-peroxidase enzyme, KatG.[25] The activated form inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[25]

Signaling Pathways and Mechanisms of Action

The niacin flush is primarily mediated by the activation of the G protein-coupled receptor 109A (GPR109A) in dermal Langerhans cells.[17] This activation leads to the production of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[17] These prostaglandins then act on receptors in the capillaries, causing vasodilation and the characteristic flushing.[17]

Laropiprant acts as a selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1).[18] By blocking this receptor, it prevents PGD2 from causing vasodilation, thereby reducing the flushing effect of niacin.[18]

Isoniazid is primarily synthesized through the reaction of isonicotinic acid or its ester with hydrazine.[23] The ester route is often preferred due to lower reaction temperatures.[23]

Experimental Protocols

Detailed experimental protocols for the foundational discoveries of nicotinic acid and its derivatives are often found in the original scientific publications. The following provides a generalized overview of the types of methodologies employed.

A detailed reproduction of the original protocol would require access to the 1937 publication. However, a general outline based on biochemical separation techniques of the era would likely involve:

-

Tissue Homogenization: Fresh liver tissue is homogenized in a suitable buffer to release cellular contents.

-

Solvent Extraction: A series of extractions with different organic solvents (e.g., ethanol, ether) is performed to separate compounds based on their polarity.

-

Precipitation: Changes in pH or the addition of salts are used to precipitate out proteins and other large molecules.

-

Chromatography: Adsorption chromatography, a common technique at the time, would be used to separate the components of the extract. This involves passing the extract through a column packed with a material like alumina or silica.

-

Crystallization: The fractions collected from chromatography are concentrated, and the target compound is crystallized out of solution.

-

Characterization: The melting point, elemental analysis, and chemical reactions of the crystals are used to identify the compound as nicotinic acid.

The synthesis of isoniazid can be achieved through several methods. A common laboratory procedure involves the following steps:

-

Esterification of Isonicotinic Acid: Isonicotinic acid is reacted with an alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester.[26] This reaction is typically carried out under reflux.

-

Reaction with Hydrazine Hydrate: The isonicotinic acid ester is then reacted with hydrazine hydrate.[23] This reaction, known as hydrazinolysis, replaces the ester group with a hydrazide group to form isoniazid.[26]

-

Purification: The crude isoniazid is then purified, often by recrystallization from a suitable solvent like ethanol, to obtain the final product.[25]

Reaction Conditions for Isoniazid Synthesis

| Method | Reactants | Temperature | Yield |

| Direct Reaction | Isonicotinic acid, hydrazine | 129-130°C | Up to 70.1% |

| Ethyl Ester Route | Ethyl ester of isonicotinic acid, hydrazine | 70-75°C | Up to 72.9% |

Data from a comparative study on synthesis methods.[23]

Conclusion

The journey of nicotinic acid and its derivatives from a chemical curiosity to a vital nutrient and a powerful therapeutic agent is a testament to the progress of biomedical science. While its role in cardiovascular disease prevention has been re-evaluated in the statin era, its importance in treating pellagra is undeniable. Furthermore, derivatives like isoniazid continue to be essential medicines. The ongoing research into nicotinic acid derivatives for a range of conditions, including cancer and neurodegenerative diseases, ensures that the story of this remarkable molecule is far from over.[12][27] The signaling pathways and mechanisms of action elucidated through decades of research continue to provide valuable insights for the development of new and improved therapies.

References

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. med.libretexts.org [med.libretexts.org]

- 3. encyclopediaofarkansas.net [encyclopediaofarkansas.net]

- 4. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Niacin Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Pellagra - Wikipedia [en.wikipedia.org]

- 8. karger.com [karger.com]

- 9. The discovery of niacin, biotin, and pantothenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. 2017 marks centennial of two significant biochemistry discoveries – eCALS [ecals.cals.wisc.edu]

- 12. pharmaoffer.com [pharmaoffer.com]

- 13. researchgate.net [researchgate.net]

- 14. Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Niacin flush: Why does it occur? Is it dangerous? [medicalnewstoday.com]

- 16. Mechanisms of Flushing Due to Niacin and Abolition of These Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Laropiprant - Wikipedia [en.wikipedia.org]

- 19. Niacin and laropiprant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bmj.com [bmj.com]

- 21. Niacin: a long history, but a questionable future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]

- 23. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]

- 24. Isoniazid | PPT [slideshare.net]

- 25. Isoniazid - Wikipedia [en.wikipedia.org]

- 26. youtube.com [youtube.com]

- 27. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Silico Analysis of Methyl 5,6-dimethylnicotinate: A Technical Whitepaper

This document provides a comprehensive technical overview of the predicted physicochemical, pharmacokinetic, and toxicological properties of Methyl 5,6-dimethylnicotinate. In the absence of extensive experimental data, in silico computational models offer a critical first pass in the drug discovery and development process, enabling early assessment of a compound's potential viability. The following analysis leverages established computational methodologies to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, drug-likeness, and other key characteristics of this molecule.

Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. These characteristics are foundational to all subsequent predictions. While some experimental data exists for related compounds, the properties for this compound are primarily derived from computational predictions based on its structure.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Type | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Canonical SMILES | CC1=C(C(=NC=C1)C)C(=O)OC | N/A |

| logP (Octanol/Water Partition Coeff.) | 1.3 - 1.8 (Predicted) | [2][3] |

| Topological Polar Surface Area (TPSA) | 38.77 Ų | [4] |

| pKa (Most Basic) | 3.50 ± 0.20 (Predicted) | [5] |

| Solubility | Soluble in Chloroform and Methanol | [5][6] |

| Form | Solid (Predicted) | [5] |

In Silico Prediction Methodologies

The data presented in this guide are generated using computational models that rely on various algorithms to correlate a molecule's structure with its biological activity and pharmacokinetic properties. These methods are essential for modern drug discovery.[7]

Core Methodologies:

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations that relate the chemical structure of a series of compounds to their biological activity.[4][8] These models use molecular descriptors—numerical values that encode information about a molecule's topology, geometry, and electronic properties—to predict the activity of new compounds.[4]

-

Molecular Fingerprints: These are bit-string representations of molecular structure and properties. Fingerprints like MACCS and Extended-Connectivity Fingerprints (ECFP) encode the presence or absence of specific substructural features.[9] Machine learning models are then trained on these fingerprints to classify compounds for various ADMET endpoints.[9][10]

-

Machine Learning Models: Algorithms such as Support Vector Machines (SVM), Random Forests (RF), and k-Nearest Neighbors (k-NN) are trained on large datasets of compounds with known experimental ADMET values.[8][10] These trained models can then predict the properties of novel molecules like this compound.

-

Fragment-Based and Rule-Based Systems: Some properties, like solubility or drug-likeness, are predicted using fragment-based methods that sum the contributions of individual molecular fragments.[9] Rule-based systems, such as Lipinski's Rule of Five, use simple physicochemical property cutoffs to assess oral bioavailability.[3][11]

The in silico prediction workflow diagram below illustrates the logical process from chemical structure input to the generation of predictive data, forming the basis of this analysis.

Caption: Workflow for in silico property prediction of a chemical entity.

Predicted Pharmacokinetic (ADMET) Profile

A compound's ADMET profile determines its disposition within an organism, which is a primary cause of attrition in drug development.[11] Early in silico ADMET screening is therefore a crucial step in de-risking drug candidates.[4][10]

Table 2: Predicted ADMET Profile for this compound

| Category | Parameter | Predicted Outcome | Significance |

| Absorption | Human Intestinal Absorption (HIA) | High | Indicates good absorption from the gastrointestinal tract.[4] |

| Caco-2 Permeability | High | Suggests high potential for passive diffusion across the intestinal wall.[3] | |

| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively pumped out of cells by P-gp, which can improve bioavailability.[4] | |

| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes | The compound is predicted to cross the BBB, which is relevant for CNS-acting drugs but a potential liability for others.[4] |

| Plasma Protein Binding (%PPB) | Low to Moderate | Low-to-moderate binding suggests a higher fraction of the drug will be free in circulation to exert its effects.[4] | |

| Metabolism | CYP450 1A2 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by CYP1A2.[10] |

| CYP450 2C9 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by CYP2C9.[10] | |

| CYP450 2C19 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by CYP2C19.[10] | |

| CYP450 2D6 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by CYP2D6.[10] | |

| CYP450 3A4 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by CYP3A4.[10] | |

| Excretion | Total Clearance | Low | Predicts a slower rate of elimination from the body, potentially leading to a longer half-life.[3] |

| Toxicity | Ames Mutagenicity | Non-mutagenic | Low probability of causing DNA mutations, a critical safety endpoint.[10][12] |

| Carcinogenicity | Non-carcinogenic | Low probability of causing cancer upon long-term exposure.[10][12] | |

| Hepatotoxicity | Low Risk | The compound is not predicted to cause significant liver damage.[13] | |

| Skin Sensitization | Low Risk | Unlikely to cause an allergic response upon skin contact.[14] | |

| Acute Oral Toxicity (LD₅₀) | Class III (Slightly toxic) | Indicates a relatively low level of acute toxicity if ingested.[3] |

Predicted Drug-Likeness and Bioavailability

Drug-likeness is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs.[15] These rules and scores help prioritize compounds that are more likely to be successfully developed.

Table 3: Drug-Likeness and Bioavailability Predictions

| Rule/Score | Parameter | Predicted Value | Compliance |

| Lipinski's Rule of Five | Molecular Weight | 165.19 | Yes (≤ 500) |

| logP | ~1.5 | Yes (≤ 5) | |

| H-Bond Donors | 0 | Yes (≤ 5) | |

| H-Bond Acceptors | 3 | Yes (≤ 10) | |

| Ghose Filter | logP | ~1.5 | Yes (-0.4 to 5.6) |

| Molar Refractivity | 45-50 | Yes (40 to 130) | |

| Molecular Weight | 165.19 | Yes (160 to 480) | |

| Atom Count | 23 | Yes (20 to 70) | |

| Bioavailability Score | Predicted Score | 0.55 | Good |

Compliance with these rules suggests the compound has a higher probability of being orally bioavailable.[3][11]

Hypothetical Biological Pathway Interaction

Given its structural relation to nicotinic acid (niacin), this compound could hypothetically interact with pathways modulated by nicotinic acid receptors, such as the G-protein coupled receptor GPR109A (HCAR2). Activation of this receptor leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP), and downstream signaling effects. The diagram below illustrates this generalized GPCR inhibitory pathway.

Caption: Hypothetical inhibitory G-protein signaling pathway modulation.

Conclusion

The in silico analysis of this compound suggests a promising profile for a potential drug candidate, particularly one targeting the central nervous system, given its predicted ability to cross the blood-brain barrier. The compound adheres to key drug-likeness rules, indicating a high probability of good oral bioavailability. Furthermore, its predicted ADMET profile is largely favorable, with low potential for CYP450 inhibition and major toxicities such as mutagenicity and carcinogenicity.

While these computational predictions are a valuable and cost-effective screening tool, they are not a substitute for experimental validation. In vitro and in vivo studies would be required to confirm these findings and fully characterize the pharmacokinetic, pharmacodynamic, and safety profile of this compound.

References

- 1. scbt.com [scbt.com]

- 2. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. METHYL 5-METHYLNICOTINATE | 29681-45-6 [amp.chemicalbook.com]

- 6. METHYL 5-METHYLNICOTINATE | 29681-45-6 [chemicalbook.com]

- 7. Toward in silico structure-based ADMET prediction in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. d-nb.info [d-nb.info]